molecular formula C5H6N6O B12922448 3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one CAS No. 28668-13-5

3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one

Cat. No.: B12922448
CAS No.: 28668-13-5
M. Wt: 166.14 g/mol
InChI Key: FLMVWVXGHKDXEI-UHFFFAOYSA-N
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Description

3-Amino-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrazolo-triazine core, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo-triazine derivatives.

Scientific Research Applications

3-Amino-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Triazolo[1,5-c]pyrimidine: Known for its pharmacological properties and used in similar research applications.

Uniqueness

3-Amino-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of 3-Amino-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

28668-13-5

Molecular Formula

C5H6N6O

Molecular Weight

166.14 g/mol

IUPAC Name

3-amino-7-methyl-6H-pyrazolo[4,3-d]triazin-4-one

InChI

InChI=1S/C5H6N6O/c1-2-3-4(8-7-2)5(12)11(6)10-9-3/h6H2,1H3,(H,7,8)

InChI Key

FLMVWVXGHKDXEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=O)N(N=N2)N

Origin of Product

United States

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